molecular formula C9H8N2O2 B126991 Methyl 1H-benzimidazole-5-carboxylate CAS No. 26663-77-4

Methyl 1H-benzimidazole-5-carboxylate

Cat. No. B126991
CAS RN: 26663-77-4
M. Wt: 176.17 g/mol
InChI Key: WJHHIVYNOVTVGY-UHFFFAOYSA-N
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Description

“Methyl 1H-benzimidazole-5-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 1H-benzimidazole-5-carboxylate” involves the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic substitution with 4-methylpiperidine .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-benzimidazole-5-carboxylate” was elucidated using 1H-13C-NMR and LC-MS techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 1H-benzimidazole-5-carboxylate” include the reaction of o-phenylendiamine derivatives with urea, the conversion of oxygen to chlorine at the 2nd position in the presence of POCl3, and the nucleophilic substitution with 4-methylpiperidine .


Physical And Chemical Properties Analysis

“Methyl 1H-benzimidazole-5-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 416.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 48.4±0.3 cm3, and it has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Application in Agriculture

Benzimidazole derivatives, including Methyl Benzimidazole-5-carboxylate, are widely used in agriculture as fungicides . They are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are used to prevent and control various plant diseases caused by fungi .

Application in Medicine

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Application in Chemistry

Methyl Benzimidazole-5-carboxylate is a chemical compound with the molecular formula C9H8N2O2 . It’s used in the synthesis of other chemical compounds .

Application in Material Science

Some benzimidazole derivatives can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals .

Application in Antiviral Research

Benzimidazole-5-carboxylic acid and its derivatives, including Methyl Benzimidazole-5-carboxylate, are promising agents for hepatitis C virus infections . They have been found to inhibit the replication of the virus, making them potential candidates for antiviral drug development .

Application in Cardiovascular Research

Benzimidazole derivatives have been found to exhibit cardiovascular activities . They can act as vasodilators, reducing blood pressure and potentially helping in the treatment of hypertension .

Application in Cell Analysis Methods

Methyl Benzimidazole-5-carboxylate is used in cell analysis methods . It’s a component of certain reagents used in cell biology research .

Application in Targeted Cancer Therapy

2-substituted benzimidazoles, including Methyl Benzimidazole-5-carboxylate, have shown promise in targeted cancer therapy . They have diverse anticancer activities, and the substitution pattern around the nucleus can affect their mechanisms of action .

Application in Hepatitis C Virus Infections

Methyl Benzimidazole-5-carboxylate and its derivatives are promising agents for hepatitis C virus infections . They have been found to inhibit the replication of the virus, making them potential candidates for antiviral drug development .

Application in Glycoprotein IIb/IIIa Inhibition

Benzimidazole-5-carboxylic acid and its derivatives, including Methyl Benzimidazole-5-carboxylate, have been found to inhibit Glycoprotein IIb/IIIa . This makes them potential therapeutic agents for conditions where Glycoprotein IIb/IIIa plays a role .

Application in Glutaminyl Cyclase Inhibition

Methyl Benzimidazole-5-carboxylate and its derivatives have been found to inhibit Glutaminyl Cyclase . This makes them potential therapeutic agents for conditions where Glutaminyl Cyclase plays a role .

Application in Checkpoint Kinase Inhibition

Methyl Benzimidazole-5-carboxylate and its derivatives have been found to inhibit checkpoint kinase . This makes them potential therapeutic agents for conditions where checkpoint kinase plays a role .

Safety And Hazards

“Methyl 1H-benzimidazole-5-carboxylate” is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHIVYNOVTVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381526
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-benzimidazole-5-carboxylate

CAS RN

26663-77-4
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500 ml round bottom flask equipped with a heating mantle, reflux condenser, and a Drierite® filled drying tube was charged with 16.22 g (0.10 mol) of 5-benzimidazolecarboxylic acid (Aldrich), 400 ml of anhydrous methanol and then (Caution!) 20 ml of concentrated sulfuric acid (Fisher). The reaction mixture was heated to reflux for 18 h and then cooled to ambient temperature. Approximately 75% of the solvents were removed under vacuum and then the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution. The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate. The organic layers were combined and washed with three 250 ml portions of 5% sodium bicarbonate solution followed by one 250 ml portion of brine. The ethyl acetate layer was dried over MgSO4, filtered and the solvents were then removed under reduced pressure to give 15.68 g (0.089 mol, 89% yield) of 5-benzimidazolecarboxylic acid, methyl ester, 10, as a tan solid. 1H NMR (CDCl3, TMS): δ7.3-7.9 (m, 3H), 3.70 (s, 3H).
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400 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of 10 g of 5-benzimidazolecarboxylic acid, 150 ml of methanol and 100 ml of a 4N solution of hydrogen chloride in 1,4-dioxane was agitated ultrasonically for 4 hours. At the end of this time, the solvent was removed by distillation under reduced pressure, after which 300 ml of methanol and 3.5 g of lithium borohydride were added to the residue and the mixture was stirred for 1 hour. The solvent was then removed by evaporation under reduced pressure and the residue was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The solvent was removed by distillation under reduced pressure, to give 5.44 g of the title compound, melting at 136°-138° C.
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10 g
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150 mL
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solution
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Synthesis routes and methods III

Procedure details

To a suspension of benzimidazole-5-carboxylic acid (100 mg, 0.616 mmol, 1 eq) in MeOH (4 mL) was added a 2N solution of trimethylsilyldiazomethane in hexanes (3×0.3 mL, 1.8 mmol, 3 eq). Nitrogen evolution was evident. Eventually a yellow color persisted. The reaction was quenched by the addition of a small amount of acetic acid. The MeOH was removed under reduced pressure and the mixture was purified by preparative thin layer chromatography (eluted with 7% MeOH in CH2Cl2) giving 66 mg of the desired product.
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100 mg
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4 mL
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solution
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hexanes
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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